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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of

Tris(dimethylamino)antimony, also known as TDMASb or Sb(NMe₂)₃, as a precursor for the

deposition of antimony-containing thin films. This organometallic compound is a volatile liquid

precursor primarily used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic

Layer Deposition (ALD) processes.[1][2] These techniques allow for the precise growth of high-

purity thin films with applications in semiconductor materials, photovoltaic devices, and

electronic coatings.[1]

Precursor Properties: Tris(dimethylamino)antimony
Tris(dimethylamino)antimony is a colorless, air and moisture-sensitive liquid.[3][4] Proper

handling under inert atmosphere is crucial to prevent decomposition and ensure reproducible

results. Key physical and chemical properties are summarized in the table below.
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Property Value Reference

Chemical Formula C₆H₁₈N₃Sb [1]

Molecular Weight 253.99 g/mol [1]

CAS Number 7289-92-1 [5]

Density 1.325 g/mL at 25 °C [1][2]

Boiling Point 32-34 °C at 0.45 Torr [2][3]

Vapor Pressure 1.04 Torr at 30 °C [6]

Storage
Room temperature, under inert

gas, sealed
[1][7]

Experimental Protocols
Detailed methodologies for substrate preparation and thin film deposition using MOCVD and

ALD are provided below. These protocols are intended as a starting point and may require

optimization based on the specific deposition system and desired film characteristics.

Substrate Preparation (General Protocol)
A pristine substrate surface is critical for achieving high-quality epitaxial growth. The following

protocol is a general guideline for cleaning Silicon (Si), Gallium Arsenide (GaAs), or Indium

Antimonide (InSb) substrates.

Materials:

Substrates (e.g., Si (100), GaAs (100), InSb (100))

Acetone (semiconductor grade)

Isopropanol (semiconductor grade)

Deionized (DI) water (18 MΩ·cm)

Hydrochloric acid (HCl) or hydrofluoric acid (HF) for oxide removal
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High-purity nitrogen (N₂) gas

Procedure:

Degreasing: Sequentially clean the substrate in an ultrasonic bath with acetone and

isopropanol for 5-10 minutes each.

DI Water Rinse: Thoroughly rinse the substrate with DI water.

Oxide Removal: Immerse the substrate in a dilute acid solution (e.g., HCl:DI water 1:10 or

buffered HF) for 60 seconds to remove the native oxide layer.

Final Rinse: Rinse the substrate extensively with DI water.

Drying: Dry the substrate using a stream of high-purity nitrogen gas.

Loading: Immediately transfer the cleaned substrate into the deposition reactor's load-lock to

prevent re-oxidation and surface contamination.

MOCVD of Antimony Sulfide (Sb₂S₃) Thin Films
This protocol describes the deposition of Sb₂S₃ thin films using Tris(dimethylamino)antimony
and hydrogen sulfide (H₂S) as precursors.

Precursors and Carrier Gas:

Antimony Precursor: Tris(dimethylamino)antimony (TDMASb)

Sulfur Precursor: Hydrogen sulfide (H₂S)

Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)

Deposition Parameters:
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Parameter Value Notes

Substrate Temperature 300 - 450 °C
Influences crystallinity and

morphology.[8]

Reactor Pressure
100 - 760 Torr (Low to

Atmospheric)

Affects precursor

decomposition and film

uniformity.

TDMASb Bubbler Temperature 20 - 40 °C
Adjust to control vapor

pressure and delivery rate.

Carrier Gas Flow Rate

(through TDMASb)
10 - 50 sccm

Dependent on bubbler

temperature and desired

growth rate.

H₂S Flow Rate 20 - 100 sccm
V/III ratio should be optimized

for stoichiometric films.

Dilution Gas Flow Rate 100 - 500 sccm
To maintain total flow and

pressure.

MOCVD Deposition Workflow
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MOCVD workflow for Sb₂S₃ deposition.
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ALD of Antimony Oxide (Sb₂Oₓ) Thin Films
This protocol outlines the deposition of antimony oxide thin films using

Tris(dimethylamino)antimony and ozone (O₃) as precursors. ALD is a powerful technique for

depositing highly conformal and uniform films with precise thickness control.[6]

Precursors and Purge Gas:

Antimony Precursor: Tris(dimethylamino)antimony (TDMASb)

Oxygen Precursor: Ozone (O₃)

Purge Gas: High-purity nitrogen (N₂) or argon (Ar)

Deposition Parameters:
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Parameter Value Notes

Substrate Temperature 100 - 250 °C

Lower temperatures are typical

for ALD to ensure self-limiting

reactions.

Reactor Pressure 0.1 - 1 Torr Typical for ALD processes.

TDMASb Source Temperature 20 - 40 °C
To achieve adequate vapor

pressure.

Ozone Concentration 100 - 200 g/m³

TDMASb Pulse Time (t₁) 0.1 - 1.0 s
To be optimized for complete

surface saturation.

Purge Time (t₂) 5 - 20 s
To remove unreacted

precursor and byproducts.

Ozone Pulse Time (t₃) 0.1 - 1.0 s
To be optimized for complete

surface reaction.

Purge Time (t₄) 5 - 20 s
To remove unreacted ozone

and byproducts.

Number of Cycles 100 - 1000
Determines the final film

thickness.

ALD Cycle for Antimony Oxide

1. TDMASb Pulse

2. N₂ Purget₁

3. Ozone Pulse

t₂
4. N₂ Purge

t₃

t₄
(Repeat Cycle)
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One ALD cycle for antimony oxide deposition.

Safety Considerations
Precursor Handling: Tris(dimethylamino)antimony is air and moisture-sensitive and

potentially pyrophoric. It should be handled in an inert atmosphere (e.g., a glovebox). Always

refer to the Safety Data Sheet (SDS) before use.

Gas Handling: Hydrogen sulfide is highly toxic and flammable. Ozone is a strong oxidizer

and toxic. Appropriate gas monitoring and safety protocols must be in place.

System Maintenance: The deposition system should be regularly maintained to prevent leaks

and ensure safe operation. A cold trap should be used to capture unreacted precursors and

byproducts before the vacuum pump.

Data Summary
The following table summarizes the key deposition parameters for different antimony-

containing thin films using Tris(dimethylamino)antimony as a precursor, based on available

literature.

Film
Deposition
Method

Co-reactant
Substrate
Temperatur
e (°C)

Resulting
Phase

Reference

Sb₂O₅ ALD Ozone (O₃) Not specified Sb₂O₅ [6]

Sb₂O₅/Sb₂O₃ ALD

Hydrogen

Peroxide

(H₂O₂)

Low

Temperature

Mixture of

Sb₂O₅ and

Sb₂O₃

[6]

Sb₂S₃ MOCVD
Hydrogen

Sulfide (H₂S)
300 - 450

Stibnite

(Sb₂S₃)
[8]

InSb MOCVD
Trimethylindiu

m (TMIn)
~400 InSb [8]

Ge-Sb PE-CVD Ge(NMeEt)₄ 150 Ge-Sb alloy [2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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